2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
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Overview
Description
2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is an organic compound with a complex structure that includes a pyrrole ring, a benzoic acid moiety, and a methoxyethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division . More research is needed to accurately identify the specific targets of this compound.
Mode of Action
It is hypothesized that it may interact with its targets in a way that disrupts their normal function, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the potential targets, it could be involved in pathways related to cell division or other cellular processes
Result of Action
Based on the potential targets, it could potentially disrupt cell division or other cellular processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the methoxyethyl moiety.
Coupling with Benzoic Acid: The final step involves coupling the pyrrole derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
- 2-{[1-(2-ethoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
- 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}phenylacetic acid
Uniqueness
2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid, also known by its CAS number 920943-57-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2O5 with a molecular weight of 290.27 g/mol. The compound features a pyrrole ring, an amide group, and a carboxylic acid group, which are crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 920943-57-3 |
Molecular Formula | C₁₄H₁₄N₂O₅ |
Molecular Weight | 290.27 g/mol |
Functional Groups | Carboxylic acid, Amide, Pyrrole |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit anticancer activities. For instance, research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. A study published in PMC highlighted that certain para-amino benzoic acid analogs demonstrated significant cytotoxic effects against various cancer cell lines .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. The presence of the pyrrole ring is associated with free radical scavenging abilities. In vitro assays have demonstrated that compounds containing similar structures can effectively reduce oxidative stress markers in cellular models.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Research indicates that it may inhibit inflammatory pathways by modulating cytokine production and reducing the expression of pro-inflammatory enzymes. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could potentially interact with specific receptors or proteins involved in cellular signaling pathways.
- Gene Expression Regulation : There is evidence suggesting that it may influence gene expression related to cell survival and proliferation.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Anticancer Activity : A study published in Pharmaceutical Chemistry assessed the anticancer potential of pyrrole derivatives, revealing IC50 values indicating potent activity against breast cancer cells .
- Antioxidant Evaluation : Research conducted on structurally related compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays .
- Anti-inflammatory Research : A clinical trial investigating the anti-inflammatory effects of pyrrole-containing compounds showed promising results in reducing symptoms associated with chronic inflammation .
Properties
IUPAC Name |
2-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-5-3-2-4-9(10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRHVSNNPCGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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